5-Iodo-1,3-dimethyluracil
CAS No.: 40738-83-8
Cat. No.: VC2141134
Molecular Formula: C6H7IN2O2
Molecular Weight: 266.04 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 40738-83-8 |
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Molecular Formula | C6H7IN2O2 |
Molecular Weight | 266.04 g/mol |
IUPAC Name | 5-iodo-1,3-dimethylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C6H7IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 |
Standard InChI Key | XUUVRIXNFFFPCM-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=O)N(C1=O)C)I |
Canonical SMILES | CN1C=C(C(=O)N(C1=O)C)I |
Structure and Classification
Molecular Identity
5-Iodo-1,3-dimethyluracil is classified as a pyrimidine derivative with the IUPAC name 5-iodo-1,3-dimethylpyrimidine-2,4-dione. The molecular formula is C6H7IN2O2 with a molecular weight of 266.04 g/mol . This compound belongs to the broader family of halogenated pyrimidines, which are widely studied for their biological activities and synthetic utility.
Structural Characteristics
The compound features a pyrimidine ring with two carbonyl groups at positions 2 and 4, methyl groups at positions 1 and 3, and an iodine atom at position 5. This structural arrangement gives the molecule distinct chemical reactivity compared to other uracil derivatives. The presence of the iodine atom is particularly significant, as it serves as a reactive site for various chemical transformations including substitution reactions and cross-coupling processes.
Physical and Chemical Properties
Physical Properties
5-Iodo-1,3-dimethyluracil exhibits several noteworthy physical characteristics that influence its handling and applications in laboratory settings. The compound is light-sensitive, requiring special storage conditions .
Chemical Properties
The chemical reactivity of 5-Iodo-1,3-dimethyluracil is primarily determined by the presence of the iodine atom at position 5, which serves as an excellent leaving group in substitution reactions. The compound can participate in various chemical transformations:
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The iodine atom can be substituted with other nucleophiles under appropriate conditions.
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The compound can form radical intermediates during photolysis reactions .
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It can participate in palladium-catalyzed cross-coupling reactions, making it valuable in organic synthesis.
Synthesis Methods
Synthesis from Organomercurials
A well-documented method for synthesizing 5-Iodo-1,3-dimethyluracil involves the use of aromatic organomercurials as starting materials. Specifically, 5-(acetoxymercurio)-1,3-dimethyluracil or 5,5′-mercuriobis(1,3-dimethyluracil) have been reported as precursors . This synthetic route requires careful handling due to the toxicity of mercury-containing compounds but provides an efficient pathway to the target molecule.
Alternative Synthetic Approaches
While the organomercurial route is well-established, researchers have explored alternative synthetic pathways to 5-Iodo-1,3-dimethyluracil and its derivatives. These include:
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Direct iodination of 1,3-dimethyluracil using appropriate iodinating agents.
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Palladium-catalyzed cross-coupling reactions with alkenylhalosilanes, which have been investigated for synthesizing derivatives of this compound.
Chemical Reactions
Photolysis Reactions
Research has demonstrated interesting photochemical behavior of 5-Iodo-1,3-dimethyluracil and related compounds. Unlike 1,2-di-iodobenzene, which can form benzyne intermediates during photolysis, 5,6-di-iodo-1,3-dimethyluracil when photolyzed in benzene or furan rapidly produces products derived from radical intermediates rather than the corresponding pyrimidyne . The 5-Iodo-1,3-dimethyluracil radical is believed to be the precursor of all identified products in these photoreactions .
Direct C-H Arylation
An interesting aspect of 1,3-dimethyluracil chemistry, which is relevant to understanding the reactivity of 5-Iodo-1,3-dimethyluracil, involves direct C-H arylation. Research has shown that the regioselectivity of C-H arylation reactions can be switched depending on reaction conditions . While this specific study focused on 1,3-dimethyluracil rather than the 5-iodo derivative, it provides valuable insights into the reactivity patterns of this class of compounds.
Substitution Reactions
The iodine atom in 5-Iodo-1,3-dimethyluracil is susceptible to substitution by various nucleophiles. This reactivity makes the compound a versatile building block in organic synthesis, particularly for the preparation of more complex pyrimidine derivatives with potential biological activities.
Applications in Research and Industry
Cancer Research Applications
5-Iodo-1,3-dimethyluracil has been investigated for its role in cancer research, particularly regarding its effects on DNA incorporation. Studies have examined how this compound influences the incorporation of radiolabeled nucleosides such as [125I] 5-iodo-2′-deoxyuridine into the DNA of cancer cells . This research has implications for both cancer diagnosis and potential therapeutic approaches.
Synthetic Applications
This compound serves as an important precursor in the synthesis of more complex molecules, particularly nucleoside derivatives with potential antitumor or antiviral activities. One specific application mentioned in the literature is its use in synthesizing N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide .
Biological Studies
Beyond its applications in synthesis and cancer research, 5-Iodo-1,3-dimethyluracil has been studied for its interactions with various biological systems. The compound's structural similarity to natural nucleobases allows it to interact with enzymes involved in DNA synthesis and repair, making it valuable for studying these biological processes.
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